Cas no 342-84-7 (Bisanthra[2',1':5,6]thiopyrano[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole(9CI))

Bisanthra[2',1':5,6]thiopyrano[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole(9CI) structure
342-84-7 structure
Product Name:Bisanthra[2',1':5,6]thiopyrano[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole(9CI)
CAS No:342-84-7
MF:C7H3Cl2F3
MW:214.999930620193
CID:305094
PubChem ID:9481
Update Time:2025-04-19

Bisanthra[2',1':5,6]thiopyrano[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole(9CI) Chemical and Physical Properties

Names and Identifiers

    • Bisanthra[2',1':5,6]thiopyrano[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole(9CI)
    • SCHEMBL980201
    • 3,4-Dichloro-alpha,alpha,alpha-trifluorotoluene
    • XILPLWOGHPSJBK-UHFFFAOYSA-
    • AS-11934
    • UNII-7G60XCU4GG
    • 3,4-DICHLOROBENZOTRIFLUORIDE
    • NCGC00257218-01
    • 3,4-DICHLOROBENZOTRIFLUORIDE [HSDB]
    • TOLUENE, 3,4-DICHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-
    • 3,4-dichlorotrifluoromethylbenzene
    • 342-84-7
    • 4-Trifluoromethyl-1,2-dichlorobenzene
    • 3.4-Dichlorobenzotrifluoride
    • 1,2-dichloro-4-trifluoromethylbenzene
    • AKOS000120040
    • NS00003706
    • 1,2-DICHLORO-4-(TRIFLUOROMETHYL)- BENZENE
    • Q27268232
    • FT-0614235
    • 7G60XCU4GG
    • CS-W014913
    • MFCD00000555
    • 1,2-Dichloro-4-(trifluoromethyl)benzene
    • CHEMBL3184329
    • DTXSID5027142
    • Tox21_303089
    • D1865
    • EC 206-337-1
    • CCRIS 9435
    • InChI=1/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
    • NCGC00259521-01
    • EINECS 206-337-1
    • NCGC00164101-01
    • Tox21_201972
    • HSDB 6126
    • AC-10827
    • W-106811
    • 328-84-7
    • CAS-328-84-7
    • EN300-20314
    • Benzene, 1,2-dichloro-4-(trifluoromethyl)-
    • Toluene, 3,4-dichloro-alpha,alpha,alpha-trifluoro-
    • 3,4-Dichlorophenyltrifluoromethane
    • 3,4-Dichlorobenzotrifluoride, 97%
    • NCGC00164101-02
    • A20070
    • DTXCID907142
    • 1,2-Dichloro-4-(trifluoromethyl)benzene #
    • AMY5189
    • Inchi: 1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
    • InChI Key: XILPLWOGHPSJBK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(F)(F)F)=C1)Cl

Computed Properties

  • Exact Mass: 213.9563900g/mol
  • Monoisotopic Mass: 213.9563900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0Ų
Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD